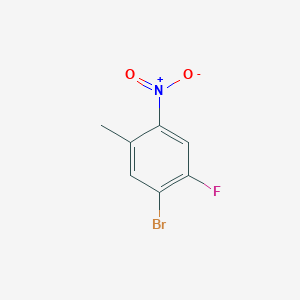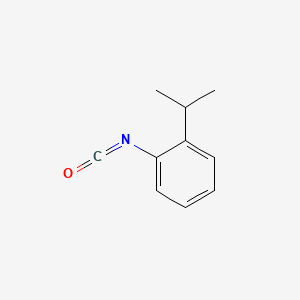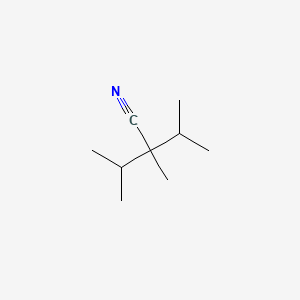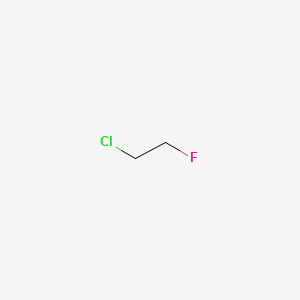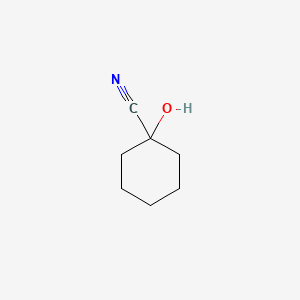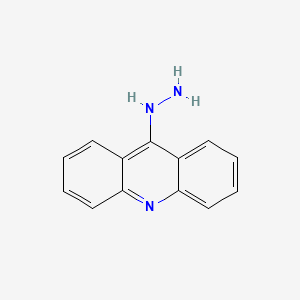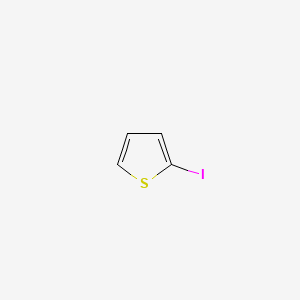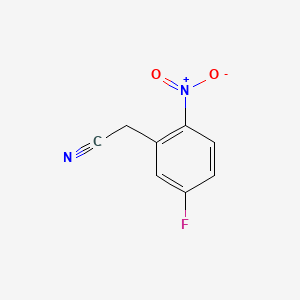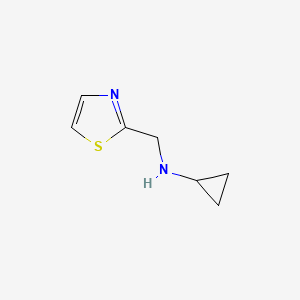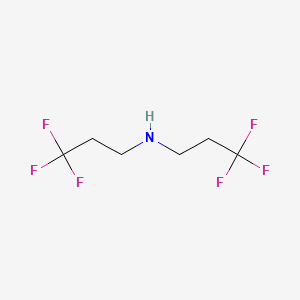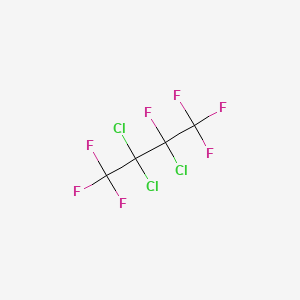
七氟-2,3,3-三氯丁烷
描述
Heptafluoro-2,3,3-trichlorobutane (HFTBC) is a fluorinated hydrocarbon that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 48°C and a melting point of -30°C. HFTBC is a non-flammable and non-corrosive compound and is relatively stable in air. It is a versatile compound that has been used in synthetic organic chemistry, analytical chemistry, and biochemistry.
科学研究应用
1. 聚合物合成中的端基化反应
七氟-2,3,3-三氯丁烷参与了端基化反应,在合成氟碳聚合物模型中至关重要。这些反应,包括与1,1-二氟乙烯和四氟乙烯的反应,对于创建进一步促进我们对氟碳聚合物系统的理解和发展的模型至关重要(Chambers et al., 1964)。
2. 有机合成中间体
在有机合成中,七氟-2,3,3-三氯丁烷被用作中间化合物。例如,它在形成2,2-二氟琥珀酸中发挥作用,突显了它在通过不同的合成途径创造各种有机化合物中的重要性(Raasch & Castle, 2003)。
3. 环境分析中的荧光光谱法
该化合物用于荧光光谱法,特别是在低温下进行高分辨率荧光光谱法,用于识别来源于海洋和陆地沉积物中三萜类多环芳烃的多环芳烃。这种应用在地球化学环境研究中至关重要(Ewald et al., 1983)。
4. 构象平衡研究
七氟-2,3,3-三氯丁烷有助于研究多卤代环丁烷的振动光谱和构象。这项研究为了解各种取代环丁烷中的构象平衡和焓差提供了见解,这对于理解分子结构和反应性至关重要(Braude et al., 1990)。
安全和危害
作用机制
Target of Action
Heptafluoro-2,3,3-trichlorobutane is a chemical compound with the molecular formula C4Cl3F7 It’s known that the compound can cause irritation to the eyes, respiratory system, and skin .
Mode of Action
Its irritant properties suggest that it may interact with biological tissues, causing an inflammatory response .
Pharmacokinetics
Its physical state as a liquid suggests that it could be absorbed through the skin or respiratory tract, distributed throughout the body, metabolized, and then excreted.
Result of Action
Exposure to Heptafluoro-2,3,3-trichlorobutane can result in skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely due to the compound’s interaction with biological tissues, triggering an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Heptafluoro-2,3,3-trichlorobutane. For instance, the compound is volatile , suggesting that it can easily evaporate from surfaces. This volatility could influence its distribution in the environment and its potential for exposure. Additionally, the compound is insoluble and sinks in water , which could affect its environmental persistence and bioavailability.
生化分析
Biochemical Properties
Heptafluoro-2,3,3-trichlorobutane plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The nature of these interactions often involves the binding of heptafluoro-2,3,3-trichlorobutane to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Heptafluoro-2,3,3-trichlorobutane affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to heptafluoro-2,3,3-trichlorobutane can lead to changes in the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of heptafluoro-2,3,3-trichlorobutane involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, heptafluoro-2,3,3-trichlorobutane can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from metabolizing its substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heptafluoro-2,3,3-trichlorobutane can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its effects on cellular function. Long-term exposure to heptafluoro-2,3,3-trichlorobutane has been shown to cause persistent changes in gene expression and cellular metabolism . Additionally, the stability and degradation of heptafluoro-2,3,3-trichlorobutane can affect its bioavailability and efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of heptafluoro-2,3,3-trichlorobutane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
Heptafluoro-2,3,3-trichlorobutane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, heptafluoro-2,3,3-trichlorobutane can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other substances in the body .
Transport and Distribution
Heptafluoro-2,3,3-trichlorobutane is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific tissues, affecting its localization and bioavailability . The compound’s transport and distribution are influenced by its chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of heptafluoro-2,3,3-trichlorobutane affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, heptafluoro-2,3,3-trichlorobutane can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its role in biochemical reactions and its effects on cellular function .
属性
IUPAC Name |
2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMWBFCBUKITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871633 | |
| Record name | 2,2,3-Trichloroheptafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS] | |
| Record name | 2,2,3-Trichloroheptafluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
335-44-4 | |
| Record name | 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 335-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,3-Trichloroheptafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



